5-Chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde (CAS 883-38-5) is a highly functionalized heterocyclic building block essential for the synthesis of complex fused pyrazoles, such as pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines. Featuring a reactive 5-chloro leaving group, an electrophilic 4-carbaldehyde, and stable 1-methyl/3-phenyl substituents, this compound is uniquely primed for sequential nucleophilic aromatic substitution (SNAr) and cyclization reactions. In pharmaceutical procurement, it serves as a critical intermediate for developing kinase inhibitors and NMDA receptor modulators, offering a pre-assembled, sterically defined core that bypasses the low yields and multi-step inefficiencies associated with building heavily substituted pyrazoles from scratch [1].
Substituting 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde with simpler, unfunctionalized pyrazoles or analogs bearing different electronic profiles inevitably leads to severe synthetic roadblocks. Attempting to install the 3-phenyl group at a later stage via cross-coupling on an unsubstituted core fails entirely (0% to trace yields) due to insurmountable steric hindrance around the pyrazole nitrogen [1]. Furthermore, utilizing analogs with electron-withdrawing groups at the 3-position drastically reduces the efficiency of the initial Vilsmeier-Haack formylation, plummeting conversions to as low as 5% [2]. Consequently, generic substitution forces chemists into unscalable, low-yield pathways, making the procurement of this exact pre-functionalized compound a strict requirement for viable downstream manufacturing.
In the synthesis of GluN3 NMDA receptor modulators, attempting to introduce a 3-phenyl substituent via late-stage SNAr or Buchwald-Hartwig cross-coupling on an unsubstituted pyrazole core results in 0% to trace yields due to severe steric hindrance. Procuring the pre-arylated 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde bypasses this synthetic roadblock, allowing direct progression to fused pyrazolo-ring systems without late-stage arylation failures [1].
| Evidence Dimension | Cross-coupling / Arylation Yield |
| Target Compound Data | Pre-installed phenyl group enables direct downstream synthesis (Standard yield) |
| Comparator Or Baseline | Unsubstituted pyrazole core (late-stage arylation attempts) |
| Quantified Difference | 0% to trace conversion for late-stage arylation vs. viable pathway using the pre-functionalized building block |
| Conditions | SNAr or Buchwald-Hartwig cross-coupling conditions (e.g., PhMe, 115 °C) |
Buyers targeting complex pyrazole-based therapeutics must procure this pre-functionalized scaffold to avoid catastrophic yield drops associated with late-stage steric hindrance.
The synthesis of 4-carbaldehyde pyrazoles via Vilsmeier-Haack formylation is highly sensitive to the electronic nature of the 3-position substituent. While pyrazoles bearing strong electron-withdrawing groups (such as a 4-nitrophenyl moiety) exhibit severely depressed reactivity—achieving only 5% conversion even after prolonged reflux—the 3-phenyl substitution in 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde maintains sufficient electron density to achieve a 50% isolated yield under standard conditions [1].
| Evidence Dimension | Vilsmeier-Haack Formylation Conversion/Yield |
| Target Compound Data | 50% isolated yield (14 h reaction time) |
| Comparator Or Baseline | 3-(4-nitrophenyl) or bulky electron-withdrawing substituted analogs |
| Quantified Difference | 10-fold higher yield/conversion (50% vs. 5%) |
| Conditions | POCl3, DMF, elevated temperature (Vilsmeier-Haack conditions) |
For industrial scale-up, selecting the standard 3-phenyl derivative ensures viable production economics, whereas electron-deficient analogs require prohibitive reaction times and yield unscalable conversions.
During the formylation of highly functionalized pyrazoles, the choice of N-1 and C-3 substituents determines the stability of the core. Analogs with 1-(2-hydroxyethyl) or 3-(1-chloroethyl) groups undergo severe side reactions under POCl3/DMF conditions, leading to unwanted chlorination or dehydrochlorination (yielding as little as 7% of the desired formylated product). In contrast, the 1-methyl and 3-phenyl groups in 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde are completely inert to these conditions, ensuring the structural integrity of the scaffold is preserved [1].
| Evidence Dimension | Chemoselectivity and side-product formation |
| Target Compound Data | Intact 1-methyl and 3-phenyl groups (no side reactions) |
| Comparator Or Baseline | 3-(1-chloroethyl) substituted pyrazole analogs |
| Quantified Difference | 7% yield of formylated product (due to dehydrochlorination) vs. stable 50% yield for the target compound |
| Conditions | POCl3, DMF (Vilsmeier-Haack conditions) |
Procurement of this specific substitution pattern guarantees predictable reactivity and prevents costly purification bottlenecks caused by reactive side-chain degradation.
The pre-installed 3-phenyl group bypasses late-stage arylation failures, making this compound the mandatory starting material for specific allosteric modulators targeting neurological pathways where steric hindrance otherwise prevents core functionalization [1].
The highly reactive 5-chloro and 4-carbaldehyde groups allow for rapid, high-yield cyclization with amidines or hydrazines, streamlining the production of complex kinase inhibitor libraries without requiring intermediate deprotection steps [2].
The stability of the 1-methyl and 3-phenyl substituents under harsh electrophilic conditions ensures high chemoselectivity and reproducible scale-up, avoiding the degradation and side-product formation commonly seen with alkyl-substituted analogs [2].